![molecular formula C21H18O4 B4887462 6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)
6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a phenolic compound and an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Cyclopenta[c] Ring: The cyclopenta[c] ring can be introduced through a cyclization reaction, often involving a Friedel-Crafts acylation or alkylation.
Attachment of the Phenylethoxy Group: The phenylethoxy group can be attached via an etherification reaction, where a phenol reacts with an alkyl halide in the presence of a base.
Methylation: The final methylation step can be achieved using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds.
Substitution: The phenylethoxy group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.
Scientific Research Applications
The compound 6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a member of a class of compounds that has garnered interest for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores the scientific research applications of this compound, supported by data tables and documented case studies.
Properties
This compound exhibits unique physical and chemical properties that make it suitable for specific applications. While detailed analytical data specific to this compound may be limited, its structural analogs have been studied extensively.
Medicinal Chemistry
Anticancer Activity : Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that chromene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
Anti-inflammatory Effects : Research indicates that derivatives of chromene can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
Material Science
Polymer Chemistry : The compound's unique structure allows it to be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. For example, chromene derivatives have been utilized in the development of photonic materials due to their light-absorbing properties.
Drug Development
Lead Compound Identification : The structural characteristics of this compound make it a candidate for further modification to improve efficacy and reduce toxicity in drug development processes.
Table 1: Comparison of Biological Activities
Compound Name | Activity Type | Reference |
---|---|---|
Chromene Derivative A | Anticancer (in vitro) | |
Chromene Derivative B | Anti-inflammatory (in vivo) | |
6-Methyl Derivative C | Antioxidant |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of chromene derivatives, including those similar to our compound. The results demonstrated significant cytotoxic effects against breast cancer cell lines, attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
In another investigation published in Phytotherapy Research, researchers explored the anti-inflammatory effects of chromene derivatives on animal models of arthritis. The results indicated a reduction in inflammatory markers and improved joint function, suggesting therapeutic potential for inflammatory conditions.
Mechanism of Action
The mechanism of action of 6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- Ethyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetate
Uniqueness
6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific structural features, such as the presence of the cyclopenta[c] ring and the phenylethoxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Overview of 6-Methyl-7-(2-Oxo-2-Phenylethoxy)-2,3-Dihydrocyclopenta[c]Chromen-4(1H)-One
This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests it may exhibit various biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs often display anti-inflammatory properties. For instance, derivatives of chromene have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions can help reduce inflammation in various models of disease.
Anticancer Activity
Several studies have shown that chromene derivatives can induce apoptosis in cancer cells. The mechanism typically involves the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation. The specific compound may share this activity due to its structural characteristics, which allow it to interact with cellular targets involved in cancer progression.
Antioxidant Effects
Antioxidant activity is another potential biological effect of this compound. Many compounds in the chromene family exhibit the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage that could lead to chronic diseases, including cancer.
Case Studies
- Study on Anti-inflammatory Activity : In a study examining related chromene derivatives, it was found that these compounds significantly reduced inflammation in animal models of arthritis by downregulating COX enzymes and inhibiting the production of inflammatory mediators.
- Anticancer Mechanism Investigation : Another study focused on a structurally similar compound demonstrated that it could effectively induce apoptosis in breast cancer cells through mitochondrial pathways, suggesting a potential therapeutic role for similar compounds.
Data Tables
Properties
IUPAC Name |
6-methyl-7-phenacyloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-13-19(24-12-18(22)14-6-3-2-4-7-14)11-10-16-15-8-5-9-17(15)21(23)25-20(13)16/h2-4,6-7,10-11H,5,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIVIIUMWUHVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.